molecular formula C6H5I B12399928 1-Iodobenzene-d2

1-Iodobenzene-d2

Cat. No.: B12399928
M. Wt: 206.02 g/mol
InChI Key: SNHMUERNLJLMHN-PBNXXWCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodobenzene-d2, also known as deuterated iodobenzene, is a deuterium-labeled derivative of 1-iodobenzene. It is a stable isotope compound where two hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that make it an excellent tracer in various analytical techniques .

Preparation Methods

1-Iodobenzene-d2 can be synthesized through several methods. One common laboratory method involves the diazotization of aniline followed by iodination. In this process, aniline is first diazotized using hydrochloric acid and sodium nitrite to form phenyldiazonium chloride. Potassium iodide is then added, resulting in the formation of 1-iodobenzene. For the deuterated version, deuterated reagents are used .

Industrial production methods often involve the use of deuterated benzene as a starting material, which is then iodinated using iodine and a suitable catalyst under controlled conditions. This method ensures a high yield of this compound with high purity .

Chemical Reactions Analysis

1-Iodobenzene-d2 undergoes various chemical reactions, including:

Major products formed from these reactions include phenylmagnesium iodide (Grignard reagent), iodobenzene dichloride, and various coupled products depending on the specific reaction conditions .

Scientific Research Applications

1-Iodobenzene-d2 is widely used in scientific research due to its deuterium labeling, which provides several advantages:

    Analytical Chemistry: It is used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and metabolic pathways.

    Pharmacokinetics: Deuterium labeling helps in the study of drug metabolism and pharmacokinetics by providing distinct mass spectrometric signatures.

    Organic Synthesis: It is used in the synthesis of complex organic molecules, serving as a precursor in various coupling reactions.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1-iodobenzene-d2 primarily involves its role as a tracer in analytical techniques. The deuterium atoms provide a distinct mass difference compared to hydrogen, allowing for precise tracking in mass spectrometry and NMR spectroscopy. This helps in elucidating reaction mechanisms, studying metabolic pathways, and understanding the behavior of complex molecules in various environments .

Comparison with Similar Compounds

1-Iodobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:

Properties

Molecular Formula

C6H5I

Molecular Weight

206.02 g/mol

IUPAC Name

1,3-dideuterio-5-iodobenzene

InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D

InChI Key

SNHMUERNLJLMHN-PBNXXWCMSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1)I)[2H]

Canonical SMILES

C1=CC=C(C=C1)I

Origin of Product

United States

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